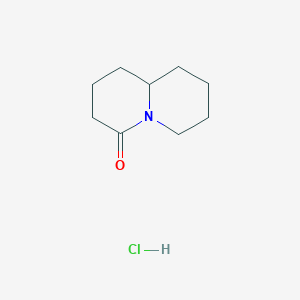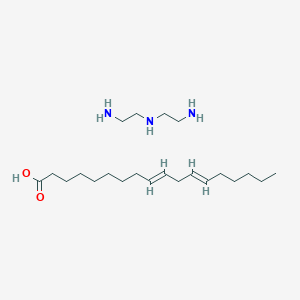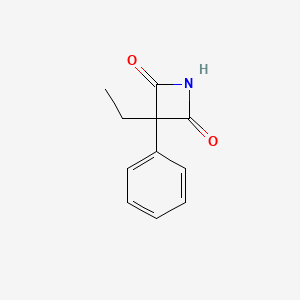
2,4-Azetidinedione, 3-ethyl-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Azetidinedione, 3-ethyl-3-phenyl- is an organic compound with the molecular formula C₁₁H₁₁NO₂ and a molecular weight of 189.2105 g/mol . It is also known by other names such as Malonimide, 2-ethyl-2-phenyl- and 3-Ethyl-3-phenylazetidin-2,4-dione . This compound is characterized by its azetidine ring, which is a four-membered ring containing one nitrogen atom and two carbonyl groups at the 2 and 4 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Azetidinedione, 3-ethyl-3-phenyl- typically involves the reaction of ethyl phenylacetate with phosgene in the presence of a base to form the corresponding azetidinone . The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Azetidinedione, 3-ethyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, particularly at the nitrogen atom or the carbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
2,4-Azetidinedione, 3-ethyl-3-phenyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-Azetidinedione, 3-ethyl-3-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2,4-Azetidinedione,
Propriétés
Numéro CAS |
42282-82-6 |
|---|---|
Formule moléculaire |
C11H11NO2 |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
3-ethyl-3-phenylazetidine-2,4-dione |
InChI |
InChI=1S/C11H11NO2/c1-2-11(9(13)12-10(11)14)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,13,14) |
Clé InChI |
DBNSSSWQTICKIC-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=O)NC1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


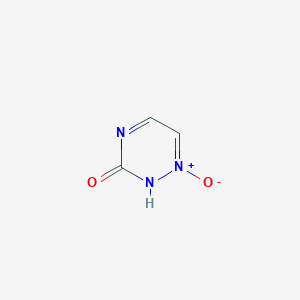

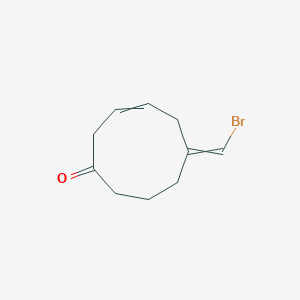
![2-[4-(Diethylamino)phenyl]-1-(2-methylpropyl)quinolin-1-ium iodide](/img/structure/B14661963.png)

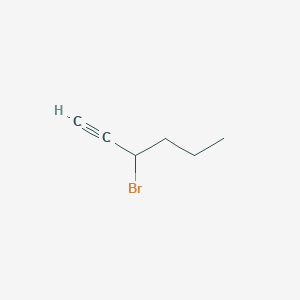
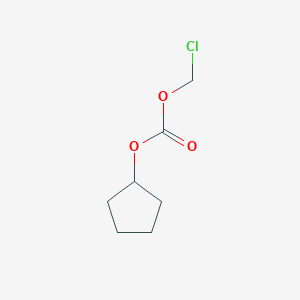
![N,N'-[Cyclohexane-1,4-diylbis(methylene)]di(prop-2-enamide)](/img/structure/B14661982.png)

![1,4-Bis[(but-2-yn-1-yl)oxy]benzene](/img/structure/B14661984.png)


